1-Fluoro-4-(methylsulfanyl)but-2-ene is an organic compound characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a butene backbone. Its molecular formula is . The structure features a double bond between the second and third carbon atoms, with the fluorine substituent on the first carbon and the methylsulfanyl group on the fourth carbon. This unique arrangement contributes to its chemical reactivity and potential applications in various fields.
Several methods can be employed to synthesize 1-Fluoro-4-(methylsulfanyl)but-2-ene:
1-Fluoro-4-(methylsulfanyl)but-2-ene has potential applications in various fields:
Several compounds share structural similarities with 1-Fluoro-4-(methylsulfanyl)but-2-ene. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1-Fluorobutene | Simpler structure without sulfur; primarily used in polymer synthesis. | |
4-Methylthio-butene | Lacks fluorine; used in organic synthesis but may have different reactivity patterns. | |
1-Chloro-4-(methylsulfanyl)but-2-ene | Chlorine instead of fluorine; offers different reactivity due to halogen differences. |
1-Fluoro-4-(methylsulfanyl)but-2-ene stands out due to its combination of a fluorine atom and a methylsulfanyl group on a butene skeleton. This specific arrangement influences its chemical reactivity, making it a candidate for specialized applications in organic synthesis and material science that may not be achievable with similar compounds lacking these functional groups.
Palladium-catalyzed cross-coupling reactions have emerged as robust tools for constructing fluorinated alkenes. For 1-fluoro-4-(methylsulfanyl)but-2-ene, Suzuki–Miyaura and Sonogashira couplings offer modular pathways to install the fluorine and methylsulfanyl moieties.
Suzuki–Miyaura Coupling
The reaction between fluorinated alkenyl halides and boronic acids enables precise control over substituent placement. For instance, gem-difluoroalkenes undergo selective mono-defluorinative coupling with aryl or alkyl boronic acids in the presence of palladium catalysts. A study by Yang et al. demonstrated that using palladium bis(trifluoroacetate) and triphenylphosphine in refluxing toluene achieves yields exceeding 90% for analogous fluoroalkenes. This method could be adapted to couple a fluorinated alkenyl bromide with a methylsulfanyl-containing boronic acid, though steric and electronic effects of the sulfur group may necessitate optimized ligands or temperatures.
Sonogashira Coupling
Alkynylation of fluorinated alkenyl halides provides access to fluoroenynes, which can be hydrogenated to yield the target alkene. Fujino et al. reported a Sonogashira-type coupling of 2,2-difluoroethenyl tosylate with terminal alkynes at room temperature, producing difluorinated enynes in high yields. Applying this strategy, a fluorinated alkenyl tosylate could react with a methylsulfanyl acetylene, followed by partial hydrogenation to saturate the triple bond.
Heck-Type Reactions
Palladium-catalyzed Heck couplings between fluorinated alkenes and aryl halides offer an alternative route. A relay Heck reaction involving fluoroalkyl bromides and terminal alkenes was shown to proceed via a 1,5-hydrogen atom transfer, forming remote fluoroalkylated alkenes. Adapting this method, a fluorinated alkene precursor could couple with a methylsulfanyl-substituted alkene to install the sulfur group through a migratory insertion pathway.
Cross-Coupling Method | Catalyst System | Conditions | Yield Range |
---|---|---|---|
Suzuki–Miyaura | Pd(OAc)₂, PPh₃ | Reflux, toluene | 50–96% |
Sonogashira | PdCl₂(PPh₃)₂, CuI | RT, DMF | 70–85% |
Relay Heck | Pd(OAc)₂, P(o-tol)₃ | 80°C, DMF | 60–75% |
Halogen exchange reactions provide a direct means to introduce fluorine atoms into alkenyl frameworks.
Nucleophilic Fluorination
Fluoride ions can displace halogen atoms in alkenyl substrates under SN2 conditions. For example, 1-chloro-4-(methylsulfanyl)but-2-ene reacts with potassium fluoride in polar aprotic solvents like DMSO to yield the fluorinated product. This approach mirrors methodologies described in patents for synthesizing fluorophenyl compounds, where halogenated intermediates undergo fluoride substitution.
Plasma-Induced Defluorination
A novel plasma-based method converts fluorinated alkanes to alkenes via selective C–F bond cleavage. While primarily used for synthesizing tetrafluoroethylene and hexafluoropropylene, this technique could be adapted to dehydrohalogenate fluorinated precursors, forming the double bond in 1-fluoro-4-(methylsulfanyl)but-2-ene.
Electrophilic Fluorination
Electrophilic fluorinating agents like Selectfluor® enable the introduction of fluorine into electron-rich alkenes. However, this method is less common for alkenes with sulfur substituents due to potential side reactions with the electrophilic agent.
Halogen Source | Fluorinating Agent | Conditions |
---|---|---|
Alkenyl chloride | KF, 18-crown-6 | DMSO, 100°C |
Alkenyl bromide | AgF | THF, 60°C |
Plasma reactor | N/A | Gas phase, 300–500°C |
Thiol-ene reactions provide a rapid, atom-economical route to introduce sulfur groups into alkenes. While not explicitly documented in the provided sources for this compound, the method is widely applicable to unsaturated systems.
Radical-Mediated Thiol Addition
UV-initiated radical addition of methylthiol to 1-fluoro-but-2-ene could proceed via a anti-Markovnikov pathway. Azo initiators like AIBN (2,2′-azobisisobutyronitrile) generate thiyl radicals, which add to the double bond, followed by hydrogen abstraction to yield the sulfide. This method is highly regioselective and tolerant of fluorine substituents.
Thermal Thiol-Ene Reactions
Heating the alkene with methylthiol in the presence of a base (e.g., triethylamine) promotes Michael-type addition. However, competing polymerization of the alkene may require careful temperature control.
Reaction Type | Conditions | Key Considerations |
---|---|---|
Radical-mediated | UV light, AIBN, RT | Requires inert atmosphere |
Thermal | 60–80°C, Et₃N | Risk of side reactions |